Cas no 102104-61-0 (2-(3,4-dimethoxyphenyl)oxirane)

2-(3,4-Dimethoxyphenyl)oxirane is a versatile epoxide compound characterized by its dimethoxy-substituted aromatic ring, which enhances its reactivity in synthetic applications. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its epoxide functionality allows for ring-opening reactions, enabling the formation of diverse derivatives with tailored properties. The electron-donating methoxy groups further influence its reactivity and stability, making it suitable for selective transformations. High purity and consistent quality ensure reliable performance in research and industrial processes. Its structural features make it a useful building block for complex molecule construction.
2-(3,4-dimethoxyphenyl)oxirane structure
102104-61-0 structure
Product Name:2-(3,4-dimethoxyphenyl)oxirane
CAS No:102104-61-0
MF:C10H12O3
MW:180.200483322144
CID:1132207
PubChem ID:10419774
Update Time:2025-06-08

2-(3,4-dimethoxyphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • Oxirane, (3,4-dimethoxyphenyl)-
    • 2-(3,4-dimethoxyphenyl)oxirane
    • OLWRRBNHIYEGMR-UHFFFAOYSA-N
    • 2-(3,4-dimethoxyphenyl)-oxirane
    • 3,4-Dimethoxystyrene oxide
    • 3,4-dimethoxy-phenyl-oxirane
    • DTXSID60439554
    • SCHEMBL901629
    • AKOS000146028
    • EN300-160400
    • Oxirane, 2-(3,4-dimethoxyphenyl)-
    • 2-(3',4'-dimethoxyphenyl)-oxirane
    • 102104-61-0
    • 2-(3,4-Dimethoxy-phenyl)-oxirane
    • Inchi: 1S/C10H12O3/c1-11-8-4-3-7(10-6-13-10)5-9(8)12-2/h3-5,10H,6H2,1-2H3
    • InChI Key: OLWRRBNHIYEGMR-UHFFFAOYSA-N
    • SMILES: O1CC1C1C=CC(=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 31Ų

Experimental Properties

  • PSA: 30.99

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Additional information on 2-(3,4-dimethoxyphenyl)oxirane

Introduction to 2-(3,4-dimethoxyphenyl)oxirane (CAS No. 102104-61-0)

2-(3,4-dimethoxyphenyl)oxirane, identified by the Chemical Abstracts Service Number (CAS No.) 102104-61-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxirane derivative, featuring a benzene ring substituted with two methoxy groups at the 3 and 4 positions, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and medicinal chemistry.

The molecular structure of 2-(3,4-dimethoxyphenyl)oxirane consists of a cyclopropane oxide (oxirane) moiety attached to a 3,4-dimethoxyphenyl group. This configuration imparts unique reactivity and steric characteristics, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the methoxy groups enhances the compound's solubility in polar solvents and influences its electronic properties, which are crucial for its interaction with biological targets.

In recent years, the study of heterocyclic compounds has seen considerable growth, particularly in the development of novel pharmaceuticals. 2-(3,4-dimethoxyphenyl)oxirane has been explored as a building block for various pharmacophores due to its ability to undergo nucleophilic ring-opening reactions. This property is particularly useful in constructing biologically active molecules such as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

One of the most compelling aspects of 2-(3,4-dimethoxyphenyl)oxirane is its role in the synthesis of functionally diverse derivatives. Researchers have leveraged its oxirane ring to introduce various substituents through controlled ring-opening reactions, leading to a library of compounds with distinct pharmacological profiles. For instance, studies have demonstrated its utility in generating derivatives with potential applications in treating neurological disorders by modulating neurotransmitter activity.

The 3,4-dimethoxyphenyl moiety itself is a well-studied pharmacophore in medicinal chemistry. Its structural features contribute to favorable interactions with biological targets, enhancing binding affinity and selectivity. This has led to its incorporation into several drug candidates that are currently undergoing preclinical or clinical evaluation. The methoxy groups provide hydrophilic pockets that can be exploited for improving drug solubility and bioavailability.

Recent advancements in computational chemistry have further highlighted the importance of 2-(3,4-dimethoxyphenyl)oxirane as a scaffold for drug design. Molecular modeling studies have revealed that this compound can adopt multiple conformations, allowing it to fit into various binding pockets of biological targets. This flexibility makes it an attractive candidate for structure-based drug design approaches.

The synthesis of 2-(3,4-dimethoxyphenyl)oxirane typically involves the reaction of 3,4-dimethoxybenzyl halides with sodium azide followed by ring-closure polymerization or direct cycloaddition reactions with epoxides. These synthetic routes have been optimized to ensure high yields and purity, making the compound readily available for further derivatization and application.

In conclusion, 2-(3,4-dimethoxyphenyl)oxirane (CAS No. 102104-61-0) represents a promising compound in pharmaceutical research due to its unique structural features and reactivity. Its potential applications in drug development continue to be explored through both experimental synthesis and computational modeling. As our understanding of molecular interactions deepens, compounds like this are poised to play a crucial role in the discovery of next-generation therapeutics.

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